



# Application Notes and Protocols: Sphinx31 in Diabetic Retinopathy Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults. A key pathological feature of DR is increased vascular permeability and angiogenesis, largely driven by the pro-angiogenic isoforms of vascular endothelial growth factor (VEGF). **Sphinx31**, a potent and selective inhibitor of Serine-Arginine Rich Protein Kinase 1 (SRPK1), has emerged as a promising therapeutic agent. SRPK1 regulates the splicing of VEGF, and its inhibition by **Sphinx31** can shift the balance from pro-angiogenic to anti-angiogenic VEGF isoforms, thereby reducing retinal vascular leakage and pathological neovascularization.[1][2][3] These application notes provide a summary of the key findings and detailed protocols for the use of **Sphinx31** in DR research.

### **Mechanism of Action**

**Sphinx31** exerts its therapeutic effect by inhibiting SRPK1, a key regulator of VEGF-A splicing. [3] In diabetic conditions, hyperglycemia activates Protein Kinase C (PKC), which in turn activates SRPK1.[3][4] Activated SRPK1 phosphorylates the splicing factor SRSF1 (Serine/Arginine-Rich Splicing Factor 1), leading to a shift in VEGF-A splicing towards the proangiogenic VEGF-A165a isoform and a decrease in the anti-angiogenic VEGF-A165b isoform. [4][5] This altered ratio contributes to increased retinal permeability and angiogenesis. **Sphinx31**, by inhibiting SRPK1, prevents the phosphorylation of SRSF1, thereby promoting the



production of the anti-angiogenic VEGF-A165b isoform and restoring the retinal barrier integrity.[4][6]



Click to download full resolution via product page

Caption: Sphinx31 mechanism of action in diabetic retinopathy.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **Sphinx31** in diabetic retinopathy models.

Table 1: In Vitro Efficacy of Sphinx31



| Parameter                     | Value                                          | Cell Type     | Condition                | Reference |
|-------------------------------|------------------------------------------------|---------------|--------------------------|-----------|
| SRPK1 IC50                    | 5.9 nM                                         | -             | In vitro kinase<br>assay | [7]       |
| SRSF1 Phosphorylation IC50    | 367.3 nM                                       | RPE cells     | -                        | [6]       |
| SRSF1 Nuclear<br>Localization | Reduced                                        | RPE cells     | High Glucose<br>(HG)     | [4]       |
| RPE Monolayer<br>Admittance   | Reversed HG-<br>induced increase<br>(P < 0.05) | RPE cells     | High Glucose<br>(HG)     | [3][4]    |
| VEGF-A165a<br>mRNA            | ~60%<br>downregulation                         | HuCCA-1 cells | 0.3-10 μM<br>Sphinx31    | [7]       |

Table 2: In Vivo Efficacy of **Sphinx31** in a Rodent Model of Diabetic Retinopathy

| Parameter                         | Control<br>(Diabetic) | Sphinx31<br>Treated<br>(Diabetic) | Duration of<br>Treatment | Significanc<br>e | Reference |
|-----------------------------------|-----------------------|-----------------------------------|--------------------------|------------------|-----------|
| Retinal Permeability (10-4 cms-1) | 12.67 ± 1.09          | 7.92 ± 1.65                       | 7 days                   | P < 0.01         | [2]       |
| Retinal<br>Permeability           | Increased             | Stabilized                        | 28 days                  | P < 0.0001       | [1][8]    |
| Retinal<br>Thickness              | Increased             | Increase<br>blocked               | 28 days                  | P < 0.05         | [1][8]    |

# **Experimental Protocols**

In Vitro Protocol: Assessment of RPE Cell Monolayer Permeability



This protocol is based on the methods described in the cited literature.[1]

- 1. Cell Culture:
- Culture human Retinal Pigment Epithelial (RPE) cells to form a confluent monolayer on transwell inserts.
- 2. Hyperglycemic and Hypoxic Conditions:
- Expose the RPE cell monolayers to high glucose (HG) and hypoxic (Hx) conditions to mimic the diabetic retinal environment.[1]
- 3. Treatment with **Sphinx31**:
- Treat the cells with the desired concentration of Sphinx31 or a vehicle control.
- 4. Permeability Measurement (Electric Cell-Substrate Impedance Sensing ECIS):
- Use an ECIS system to continuously monitor the resistance of the RPE monolayer.
- A decrease in resistance indicates an increase in permeability.
- 5. Data Analysis:
- Compare the resistance measurements between the control and Sphinx31-treated groups to determine the effect of Sphinx31 on RPE monolayer permeability.

# In Vivo Protocol: Evaluation of Sphinx31 in a Streptozotocin-Induced Diabetic Rat Model

This protocol is a synthesis of the methodologies reported in several studies.[1][2][4]





Click to download full resolution via product page

**Caption:** Experimental workflow for in vivo evaluation of **Sphinx31**.

1. Induction of Type 1 Diabetes:



- Use male Norway Brown rats.
- Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50 mg/kg to induce type 1 diabetes.
- Confirm hyperglycemia (blood glucose > 15 mmol/L) 48 hours post-injection.
- 2. Animal Grouping and Treatment:
- Divide the animals into three groups:
  - Non-diabetic control
  - Diabetic control (receiving vehicle eye drops)
  - Diabetic treatment group (receiving **Sphinx31** eye drops)
- Administer topical eye drops (20 μL) of Sphinx31 (200 μg/mL) or vehicle control twice daily for 28 days.[2][4]
- 3. Assessment of Retinal Permeability (Fluorescein Fundus Angiography FFA):
- Perform FFA weekly from day 0 to day 28.[1]
- Anesthetize the animals and inject sodium fluorescein intraperitoneally.
- Capture retinal images using a retinal microscope (e.g., Micron IV).[2]
- Quantify the ratio of interstitial to vascular fluorescence using ImageJ to estimate permeability.[1][2]
- 4. Measurement of Retinal Thickness (Optical Coherence Tomography OCT):
- Perform OCT weekly from day 0 to day 28 to measure changes in retinal thickness.
- 5. Histological Analysis (Optional):
- At the end of the study, euthanize the animals and enucleate the eyes.



- Prepare retinal cross-sections and stain with relevant markers (e.g., IB4 for vasculature, junctional proteins) to assess vascular density and integrity.[1]
- 6. Data Analysis:
- Compare the retinal permeability and thickness between the different groups using appropriate statistical tests (e.g., ANOVA).

#### Conclusion

**Sphinx31** demonstrates significant potential as a therapeutic agent for diabetic retinopathy. Its targeted inhibition of SRPK1 and subsequent modulation of VEGF splicing offer a novel approach to restoring retinal vascular stability. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic utility of **Sphinx31** in preclinical models of diabetic retinopathy. Further clinical investigation is warranted to translate these promising preclinical findings into a viable treatment for patients with DR.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy -PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]







 To cite this document: BenchChem. [Application Notes and Protocols: Sphinx31 in Diabetic Retinopathy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610945#sphinx31-application-in-diabetic-retinopathy-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com